2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide
Description
2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 2-methoxyphenylmethylamino group at the 2-position and a hydroxybenzamide moiety at the 5-position.
Properties
IUPAC Name |
2-hydroxy-5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-16-5-3-2-4-12(16)9-20-18-21-14(10-25-18)11-6-7-15(22)13(8-11)17(19)23/h2-8,10,22H,9H2,1H3,(H2,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRAWIPJCHFRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=CS2)C3=CC(=C(C=C3)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide (CAS No. 1461708-03-1) is a benzamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Structure
The molecular structure of this compound is characterized by:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 391.87 g/mol
- Functional Groups : Hydroxy group, thiazole ring, and benzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 391.87 g/mol |
| CAS Number | 1461708-03-1 |
Anticancer Activity
Recent studies have indicated that compounds similar to 2-hydroxybenzamides possess significant anticancer properties. Research has shown that benzamide derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that a related benzamide compound effectively inhibited the proliferation of breast cancer cells by downregulating key survival pathways .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with tumor growth. It is hypothesized that the compound may inhibit dihydrofolate reductase (DHFR), similar to other benzamide derivatives, leading to reduced nucleotide synthesis necessary for DNA replication in rapidly dividing cancer cells .
Case Studies
- Breast Cancer Inhibition : A study on a related compound showed promising results in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced apoptosis and inhibited cell migration, suggesting potential therapeutic applications in breast cancer treatment .
- Leukemia Cell Lines : Another investigation evaluated the effects of benzamide derivatives on human T-cell lymphoblastic leukemia cells. The results indicated a significant reduction in cell viability and increased apoptosis rates upon treatment with the compound, highlighting its potential as an anticancer agent .
Toxicological Profile
While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity profile. Preliminary studies suggest that the compound exhibits low toxicity levels in vitro; however, further in vivo studies are necessary to fully understand its safety profile and potential side effects.
Table 2: Toxicological Data Summary
| Study Type | Findings |
|---|---|
| In vitro Cytotoxicity | Low toxicity observed |
| In vivo Studies | Pending further research |
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural similarities with several classes of bioactive molecules:
CGP20712A ()
- Structure: 2-Hydroxy-5-(2-[{2-hydroxy-3-(4-[1-methyl-4-trifluoromethyl-2-imidazolyl]phenoxy)propyl}amino]ethoxy)benzamide.
- Comparison: Both compounds feature a hydroxybenzamide-thiazole scaffold. However, CGP20712A includes an imidazole-phenoxy substituent instead of the methoxyphenyl group. This modification enhances β-adrenergic receptor binding affinity, highlighting the role of substituent polarity in target selectivity .
N-(Thiazol-5-yl)Acetamide Derivatives ()
- Examples : Compounds 9a–e (e.g., 9c: N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide).
- Comparison: The acetamide linkage in 9a–e replaces the benzamide group in the target compound. These derivatives exhibit antimicrobial activity (MIC: 0.39–0.78 µM), suggesting that the thiazole-aryl moiety is critical for bioactivity.
Benzothiazole-Triazole Hybrids ()
- Example : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
- Comparison : The benzothiazole-triazole framework shares electronic similarities with the target’s thiazole ring. Such hybrids demonstrate antiproliferative activity, emphasizing the therapeutic versatility of thiazole-containing scaffolds .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
